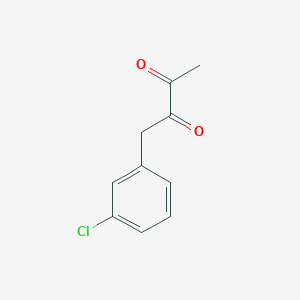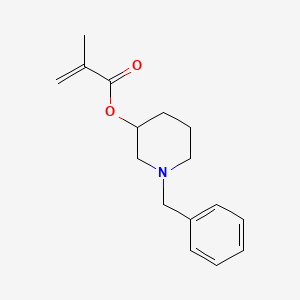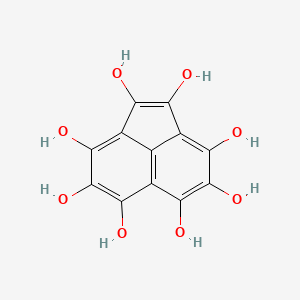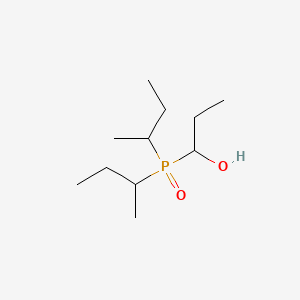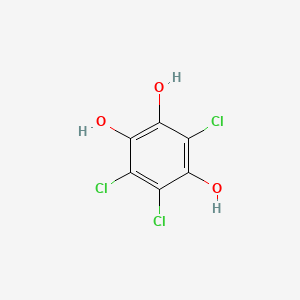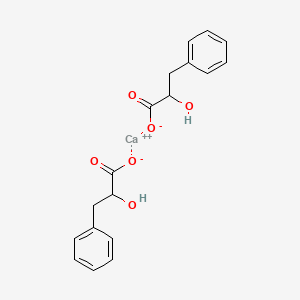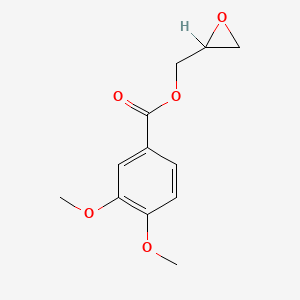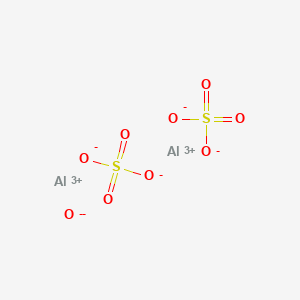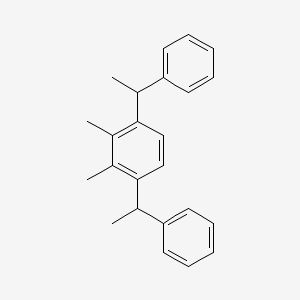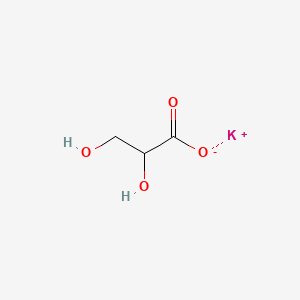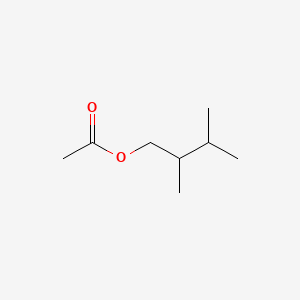
2,3-Dimethylbutyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylbutyl acetate is an organic compound with the molecular formula C8H16O2. It is a colorless liquid with a mild, pleasant, fruity odor. This compound is commonly used in various industrial applications, including as a solvent and in flavor and fragrance formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylbutyl acetate can be synthesized through the esterification reaction of 2,3-dimethylbutanol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized to achieve high yields and purity of the ester. The reaction is carried out in reactors equipped with efficient cooling systems to control the exothermic nature of the esterification reaction.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylbutyl acetate can undergo various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Hydrolysis of the ester can be carried out using aqueous acid or base, resulting in the formation of 2,3-dimethylbutanol and acetic acid.
Major Products Formed:
Oxidation: The oxidation of this compound can produce ketones or carboxylic acids, depending on the extent of oxidation.
Reduction: Reduction reactions typically yield alcohols.
Hydrolysis: Hydrolysis results in the formation of 2,3-dimethylbutanol and acetic acid.
Scientific Research Applications
2,3-Dimethylbutyl acetate has various scientific research applications, including:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on biological systems and its potential as a bioactive molecule.
Medicine: this compound is explored for its potential medicinal properties, including its use in drug formulations and as a precursor for pharmaceutical compounds.
Industry: It is employed in the flavor and fragrance industry due to its pleasant odor and as a solvent in various industrial processes.
Mechanism of Action
2,3-Dimethylbutyl acetate is similar to other esters, such as isoamyl acetate and hexyl acetate, which also have fruity odors and are used in flavor and fragrance applications. its unique structure, characterized by the presence of two methyl groups on the butyl chain, distinguishes it from these compounds and influences its chemical properties and reactivity.
Comparison with Similar Compounds
Isoamyl acetate
Hexyl acetate
Butyl acetate
Methyl isoamyl acetate
Properties
CAS No. |
71412-26-5 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2,3-dimethylbutyl acetate |
InChI |
InChI=1S/C8H16O2/c1-6(2)7(3)5-10-8(4)9/h6-7H,5H2,1-4H3 |
InChI Key |
WFDGVYOPMMQGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


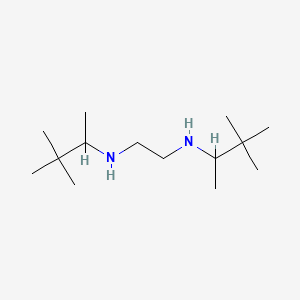
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
